Triphenylsulfanium propane-1-sulfonate

Description

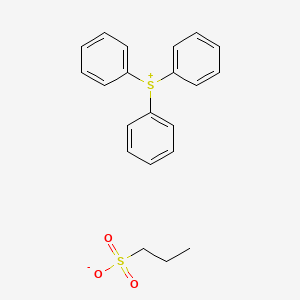

Triphenylsulfanium propane-1-sulfonate is a sulfonium salt composed of a triphenylsulfanium cation (C₁₈H₁₅S⁺) and a propane-1-sulfonate anion (C₃H₇SO₃⁻). Sulfonium salts are widely utilized in industrial applications, particularly as photoacid generators (PAGs) in photolithography for semiconductor manufacturing . The propane-1-sulfonate anion distinguishes this compound from related sulfonates by offering a shorter, non-fluorinated alkyl chain, which may enhance biodegradability compared to perfluorinated analogs .

Properties

CAS No. |

422508-79-0 |

|---|---|

Molecular Formula |

C21H22O3S2 |

Molecular Weight |

386.5 g/mol |

IUPAC Name |

propane-1-sulfonate;triphenylsulfanium |

InChI |

InChI=1S/C18H15S.C3H8O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3-7(4,5)6/h1-15H;2-3H2,1H3,(H,4,5,6)/q+1;/p-1 |

InChI Key |

YSHOBHYGQAHFIZ-UHFFFAOYSA-M |

Canonical SMILES |

CCCS(=O)(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphenylsulfanium propane-1-sulfonate typically involves the reaction of triphenylsulfonium chloride with propane-1-sulfonate under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where the reaction takes place under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Triphenylsulfanium propane-1-sulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonium group to a sulfide.

Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Triphenylsulfanium propane-1-sulfonate has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-sulfur bonds.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the production of advanced materials, such as conductive polymers and nanocomposites.

Mechanism of Action

The mechanism of action of triphenylsulfanium propane-1-sulfonate involves its ability to act as a strong electrophile due to the positively charged sulfur atom. This allows it to participate in various nucleophilic substitution reactions, where it can transfer its phenyl groups to nucleophiles. The compound can also stabilize transition states in catalytic reactions, enhancing reaction rates and selectivity .

Comparison with Similar Compounds

Structural and Functional Differences

Triphenylsulfanium Perfluorobutane Sulfonate

- Structure : Features a perfluorobutane sulfonate anion (C₄F₉SO₃⁻) paired with the triphenylsulfanium cation.

- Properties :

- Applications : Historically used in electronics but increasingly phased out for eco-friendly alternatives.

Sodium 3-(Allyloxy)-2-Hydroxypropanesulphonate (HAPS)

- Structure : Sodium salt with hydroxyl and allyloxy substituents on the propane-1-sulfonate backbone .

- Properties :

- High water solubility (219.21 g/mol molecular weight) due to the sodium cation and polar groups.

- Lower thermal stability (~200°C decomposition).

- Applications : Surfactants or intermediates in organic synthesis, differing from sulfonium salts’ electronic uses .

3-(N,N-Dimethyl-N-Hexadecylammonio)Propane-1-Sulfonate

- Structure : Zwitterionic surfactant with a quaternary ammonium cation and propane-1-sulfonate anion .

- Properties :

- High solubility in aqueous and organic phases (407.65 g/mol molecular weight).

- Acts as a surfactant due to the long alkyl chain (C₁₆).

- Applications : Detergents or emulsifiers, contrasting with sulfonium salts’ roles in photochemistry .

Triphenylsulfanium 10-Camphorsulfonate

- Structure : Combines triphenylsulfanium with a bulky, chiral camphorsulfonate anion .

- Properties :

- Low water solubility and high thermal stability (~280°C decomposition).

- Generates camphorsulfonic acid, a weaker acid compared to perfluorinated analogs.

- Applications : Photoinitiators in UV-curable resins, where chirality and solubility are critical .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Thermal Decomposition (°C) | Key Applications |

|---|---|---|---|---|---|

| Triphenylsulfanium propane-1-sulfonate | C₂₁H₂₁SO₃S | 380.52 | Moderate (organic) | ~250 | Photoresists, Electronics |

| Triphenylsulfanium perfluorobutane sulfonate | C₂₂H₁₅F₉SO₃S | 568.44 | Low (water) | ~300 | Electronics (restricted) |

| Sodium 3-(allyloxy)-2-hydroxypropanesulphonate | C₆H₁₁NaO₅S | 219.21 | High (water) | ~200 | Surfactants |

| 3-(N,N-Dimethyl-N-C₁₆-ammonio)propane-1-sulfonate | C₂₁H₄₅NO₃S | 407.65 | High (water) | ~150 | Zwitterionic surfactants |

| Triphenylsulfanium 10-Camphorsulfonate | C₂₈H₃₃SO₄S | 513.69 | Low (water) | ~280 | Photoinitiators |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.